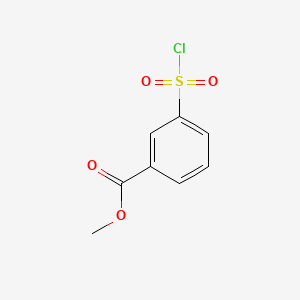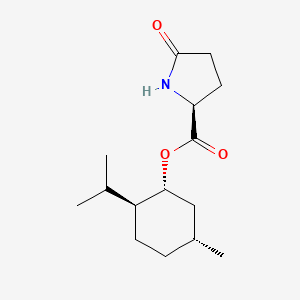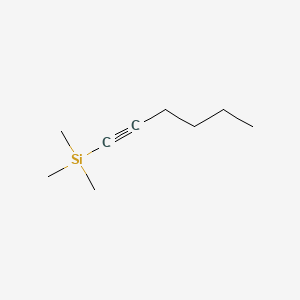
1-三甲基硅烷基-1-己炔
描述
1-Trimethylsilyl-1-hexyne is an organosilicon compound with the molecular formula C9H18Si. It is a trialkylsilylalkyne, characterized by the presence of a trimethylsilyl group attached to a hexyne backbone. This compound is widely used in organic synthesis due to its unique reactivity and stability.
科学研究应用
1-Trimethylsilyl-1-hexyne is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Material Science: Used in the preparation of functionalized materials and polymers.
Medicinal Chemistry: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Catalysis: Acts as a substrate in catalytic reactions to study reaction mechanisms and develop new catalysts.
作用机制
Target of Action
1-Trimethylsilyl-1-hexyne is a trialkylsilylalkyne . The primary targets of 1-Trimethylsilyl-1-hexyne are the molecules involved in the Sonogashira coupling reaction . This reaction is a cross-coupling process used in organic synthesis to create carbon-carbon bonds .
Mode of Action
1-Trimethylsilyl-1-hexyne interacts with its targets through a catalyzed conversion process . Specifically, Tetrabutylammonium fluoride (TBAF) catalyzes the conversion of 1-Trimethylsilyl-1-hexyne to corresponding propargylic alcohol . Additionally, a Pd(OAc)2/L‚ HCl-catalyzed Sonogashira coupling reaction of aryl bromide with 1-Trimethylsilyl-1-hexyne has been reported .
Biochemical Pathways
The biochemical pathways affected by 1-Trimethylsilyl-1-hexyne involve the synthesis of enynes and functionalised durene and isodurene derivatives . The compound may be used in the preparation of enynes by coupling with vinyl triflates or aryl iodide using silver salt and Pd(PPh3)4 as a catalyst . It may also be used in the preparation of functionalised durene and isodurene derivatives .
Pharmacokinetics
Its physical properties such as its boiling point (65 °c/35 mmhg) and density (0764 g/mL at 25 °C) suggest that it may have specific bioavailability characteristics .
Result of Action
The molecular and cellular effects of 1-Trimethylsilyl-1-hexyne’s action result in the formation of new carbon-carbon bonds . This is achieved through the Sonogashira coupling reaction, which allows for the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 1-Trimethylsilyl-1-hexyne can be influenced by various environmental factors. For instance, the catalyzed conversion process requires specific conditions, such as the presence of a catalyst (TBAF or Pd(OAc)2/L‚ HCl) and specific reactants . Additionally, the compound’s stability may be affected by factors such as temperature and pressure .
准备方法
Synthetic Routes and Reaction Conditions: 1-Trimethylsilyl-1-hexyne can be synthesized through the reaction of 1-hexyne with chlorotrimethylsilane in the presence of a base such as butyllithium. The reaction is typically carried out in an inert atmosphere, such as argon, and at low temperatures to ensure high yields . The general procedure involves the following steps:
- 1-Hexyne is dissolved in tetrahydrofuran and cooled to approximately -70°C.
- Butyllithium is added dropwise to the solution, forming a lithium acetylide intermediate.
- Chlorotrimethylsilane is then added to the reaction mixture, resulting in the formation of 1-trimethylsilyl-1-hexyne.
- The reaction mixture is gradually warmed to room temperature and then heated under reflux to complete the reaction.
Industrial Production Methods: Industrial production of 1-trimethylsilyl-1-hexyne follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality and yield.
化学反应分析
Types of Reactions: 1-Trimethylsilyl-1-hexyne undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Sonogashira coupling reactions with aryl halides in the presence of palladium catalysts to form enynes.
Hydrosilylation Reactions: It can react with hydrosilanes in the presence of catalysts to form silylated products.
Oxidation Reactions: It can be oxidized to form corresponding propargylic alcohols using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions:
Palladium Catalysts: Used in Sonogashira coupling reactions.
Tetrabutylammonium Fluoride: Used for the conversion to propargylic alcohols.
Hydrosilanes: Used in hydrosilylation reactions.
Major Products Formed:
Enynes: Formed through Sonogashira coupling.
Propargylic Alcohols: Formed through oxidation.
Silylated Products: Formed through hydrosilylation.
相似化合物的比较
- 1-Trimethylsilyl-1-pentyne
- 1-Trimethylsilyl-1-octyne
- 1-Trimethylsilyl-1-decyne
Comparison: 1-Trimethylsilyl-1-hexyne is unique due to its specific chain length, which influences its reactivity and physical properties. Compared to shorter or longer chain analogs, it offers a balance between reactivity and stability, making it a versatile reagent in organic synthesis .
属性
IUPAC Name |
hex-1-ynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Si/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCRJYVNDZSYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343049 | |
| Record name | 1-Trimethylsilyl-1-hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3844-94-8 | |
| Record name | 1-Hexyn-1-yltrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3844-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Trimethylsilyl-1-hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the synthetic applications of 1-Trimethylsilyl-1-hexyne in organic chemistry?
A1: 1-Trimethylsilyl-1-hexyne serves as a versatile building block in organic synthesis. One notable application is its role in stereospecific coupling reactions with vinylcopper reagents to produce conjugated enynes. For example, reacting 1-Trimethylsilyl-1-hexyne with a vinylcopper reagent derived from the corresponding alkene in the presence of 1-hexynyl(phenyl)iodonium tosylate leads to the formation of (E)-5-Phenyldodec-5-en-7-yne. [] This stereospecific coupling reaction highlights the utility of 1-Trimethylsilyl-1-hexyne in constructing complex molecules with defined stereochemistry.
Q2: Can 1-Trimethylsilyl-1-hexyne participate in reactions catalyzed by tetrabutylammonium fluoride (TBAF)?
A2: Yes, 1-Trimethylsilyl-1-hexyne readily undergoes additions to various carbonyl compounds in the presence of TBAF as a catalyst. [] This reaction proceeds efficiently at room temperature in THF, yielding valuable propargylic alcohols. The reaction exhibits good functional group tolerance, accommodating aryl groups with substituents like chloro, trifluoromethyl, bromo, and fluoro groups. This methodology offers a mild and practical route to synthesize diverse propargylic alcohols, including those bearing trifluoromethyl groups.
Q3: Are there any known methods to introduce deuterium labels using 1-Trimethylsilyl-1-hexyne as a starting material?
A3: Yes, 1-Trimethylsilyl-1-hexyne can be utilized to prepare deuterium-labeled compounds. Specifically, reacting 1-Trimethylsilyl-1-hexyne with titanium tetraisopropoxide and isopropylmagnesium chloride in the presence of deuterium gas leads to the formation of (Z)-1,2-dideuterio-1-(trimethylsilyl)-1-hexene. [] This method leverages the reactivity of an acetylene-titanium alkoxide complex formed in situ, enabling the stereoselective incorporation of deuterium atoms into the molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





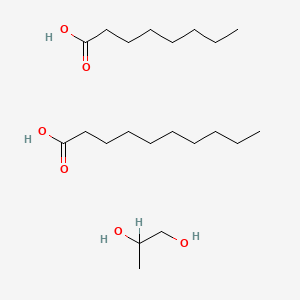
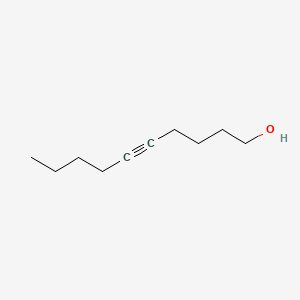
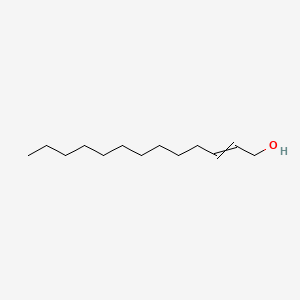

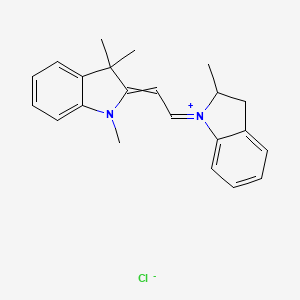
![N,N'-Propane-1,3-diylbis[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionamide]](/img/structure/B1582675.png)

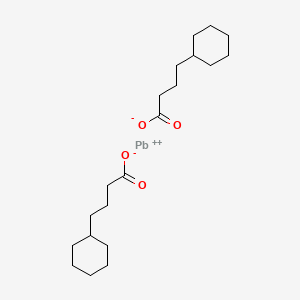
![Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-](/img/structure/B1582679.png)
